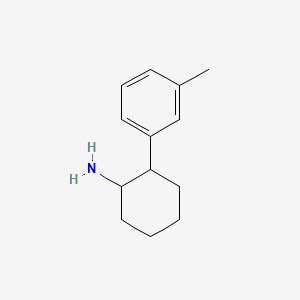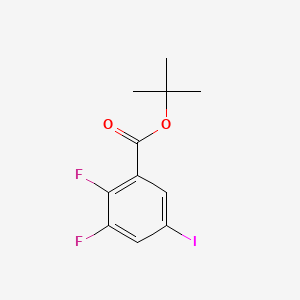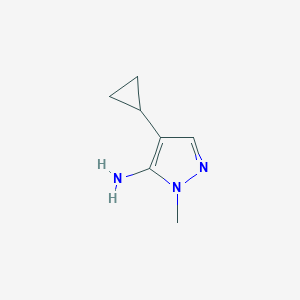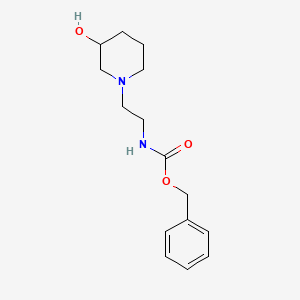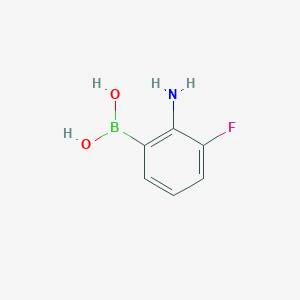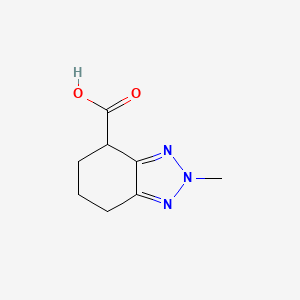
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by a benzene ring fused with a triazole ring, which is further substituted with a carboxylic acid group and a methyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which then undergo cyclization with suitable nucleophiles to form the benzotriazole ring
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The methyl group and other positions on the benzotriazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while reduction of the triazole ring can produce amines or other reduced derivatives.
科学的研究の応用
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzotriazole: The parent compound without the methyl and carboxylic acid substitutions.
1H-Benzotriazole-1-carboxylic acid: A similar compound with a carboxylic acid group but without the methyl substitution.
2-Methylbenzotriazole: A compound with a methyl group but without the carboxylic acid substitution.
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-9-6-4-2-3-5(8(12)13)7(6)10-11/h5H,2-4H2,1H3,(H,12,13) |
InChIキー |
IGSPUYANWIMRNP-UHFFFAOYSA-N |
正規SMILES |
CN1N=C2CCCC(C2=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
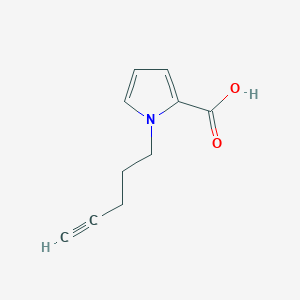
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
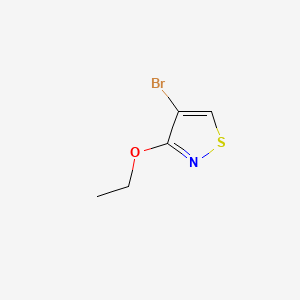
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
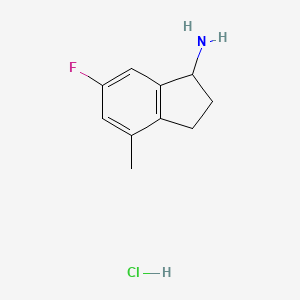
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
